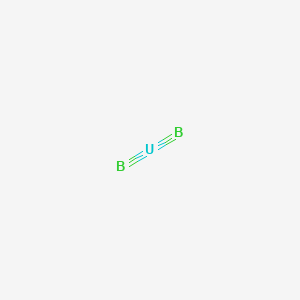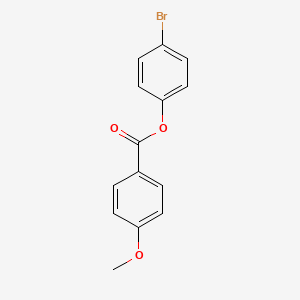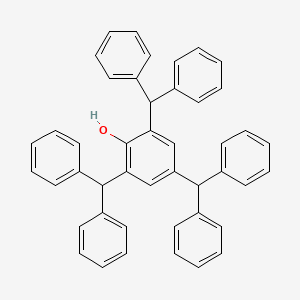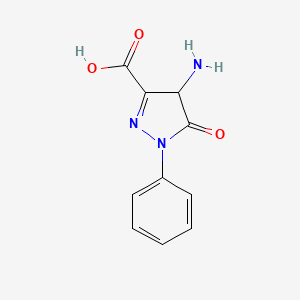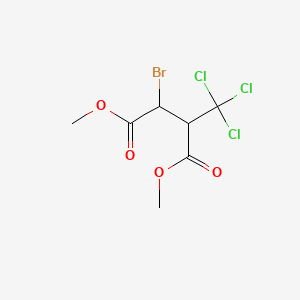
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is an organic compound with the molecular formula C7H8BrCl3O4. It is characterized by the presence of a bromine atom, a trichloromethyl group, and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination and esterification reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Hydroxyl derivatives.
Reduction: Methyl-substituted derivatives.
Oxidation: Carboxylic acids.
科学研究应用
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 2-bromo-3-(trichloromethyl)butanedioate involves its interaction with molecular targets through its reactive bromine and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester groups can also undergo hydrolysis, releasing the corresponding acids which may further interact with biological targets.
相似化合物的比较
Similar Compounds
- Dimethyl 2-bromo-3-(chloromethyl)butanedioate
- Dimethyl 2-bromo-3-(fluoromethyl)butanedioate
- Dimethyl 2-bromo-3-(methyl)butanedioate
Uniqueness
Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and higher electronegativity compared to its analogs with fewer halogen atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic sites.
属性
CAS 编号 |
5411-69-8 |
|---|---|
分子式 |
C7H8BrCl3O4 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
dimethyl 2-bromo-3-(trichloromethyl)butanedioate |
InChI |
InChI=1S/C7H8BrCl3O4/c1-14-5(12)3(7(9,10)11)4(8)6(13)15-2/h3-4H,1-2H3 |
InChI 键 |
CNHXIIKKCWIXGZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C(=O)OC)Br)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


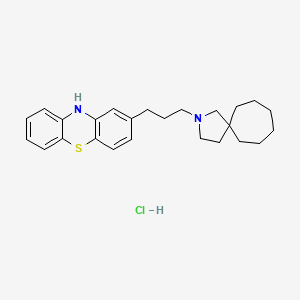
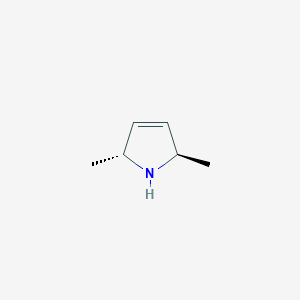
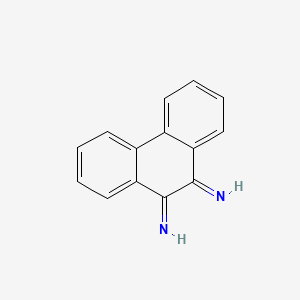
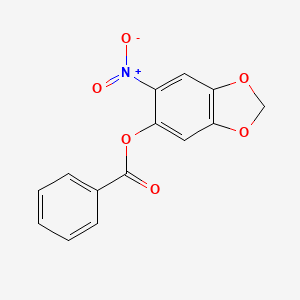
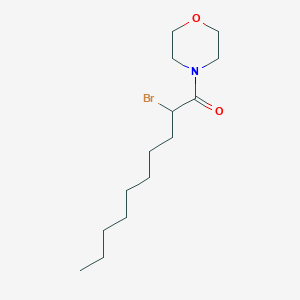
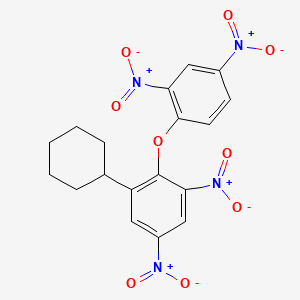
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
